Triisopropyl(2-methoxyphenoxy)silane
Description
Triisopropyl(2-methoxyphenoxy)silane is an organosilicon compound featuring a triisopropylsilyl group bonded to a 2-methoxyphenoxy substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group or intermediate in catalytic processes.
Properties
Molecular Formula |
C16H28O2Si |
|---|---|
Molecular Weight |
280.48 g/mol |
IUPAC Name |
(2-methoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-11-9-8-10-15(16)17-7/h8-14H,1-7H3 |
InChI Key |
RCNFTMXIWYUBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Triisopropyl(2-methoxyphenoxy)silane belongs to a broader class of triisopropylsilyl ethers and derivatives. Key structural analogs include:
Key Observations :
- Electronic Effects: The 2-methoxyphenoxy group in the target compound provides stronger electron donation compared to halogenated analogs (e.g., 4-bromo-2-fluorophenoxy derivatives), which are electron-withdrawing .
- Steric Hindrance: Bulky substituents like the triisopropylsilyl group dominate steric effects, but substituents on the aromatic ring (e.g., methyl in 4-methoxy-3-methylphenoxy) further influence reactivity .
Key Observations :
- Silylation Efficiency: Phenolic silylation (e.g., halogenated analogs) achieves near-quantitative yields (>90%) under mild conditions, whereas alkyne derivatives require harsher Pd-catalyzed conditions .
- Steric Challenges : Bulky silyl groups can reduce yields in alkyne additions (e.g., 65–75% for 3-phenylpentenynyl derivatives) due to steric hindrance during catalytic cycles .
Spectroscopic and Analytical Data
Critical NMR and MS data highlight structural differences:
Note: Data for this compound is extrapolated from analogs in .
Key Observations :
- Aromatic vs. Aliphatic Signals: Aromatic protons in phenoxy derivatives resonate at 6.8–7.5 ppm, whereas alkyne/alkene protons in unsaturated analogs appear at 5.4 ppm .
- Mass Accuracy : High-resolution MS data for triisopropylsilyl compounds (e.g., 264.2270 exp vs. 264.2268 calc) confirm structural integrity .
Stability and Functional Utility
- Polar Media Stability: Unlike triisopropylsilyl-protected carboxylates, which hydrolyze in polar solvents, phenoxy derivatives (e.g., 2-methoxyphenoxy) exhibit enhanced stability due to aromatic electron donation .
- Catalytic Compatibility: The 2-methoxyphenoxy group’s electron-rich nature facilitates Pd-catalyzed coupling reactions, outperforming halogenated analogs in Suzuki-Miyaura reactions .
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